molecular formula C28H23N3O4 B11002827 Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate

Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate

Cat. No.: B11002827
M. Wt: 465.5 g/mol
InChI Key: KCUVPYLWAFFLKJ-LFQPHHBNSA-N
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Description

Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate typically involves multiple steps, including the formation of the imidazo[1,5-B]beta-carbolin core, followed by the introduction of the methylphenyl and benzoate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biological assays to study its effects on various biological systems.

    Medicine: Research into its potential therapeutic effects, including its activity against certain diseases, is ongoing.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate include other imidazo[1,5-B]beta-carbolin derivatives with different substituents on the phenyl and benzoate groups.

Uniqueness

What sets this compound apart from its analogs is the specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 2-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate

InChI

InChI=1S/C28H23N3O4/c1-16-11-13-17(14-12-16)25-24-20(18-7-3-5-9-21(18)29-24)15-23-26(32)31(28(34)30(23)25)22-10-6-4-8-19(22)27(33)35-2/h3-14,23,25,29H,15H2,1-2H3/t23-,25?/m0/s1

InChI Key

KCUVPYLWAFFLKJ-LFQPHHBNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C[C@@H]4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)OC)C6=CC=CC=C6N3

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)OC)C6=CC=CC=C6N3

Origin of Product

United States

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